3-(Pyridin-4-yl)acrylonitrile

説明

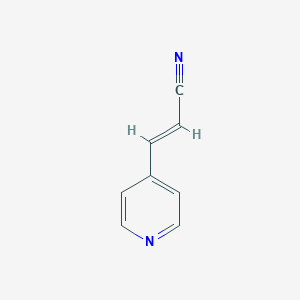

Structure

3D Structure

特性

IUPAC Name |

(E)-3-pyridin-4-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUZXVVBRCEDTF-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of 3-(Pyridin-4-yl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently demonstrated that a profound understanding of a molecule's physicochemical properties is the bedrock of successful drug discovery and development. The journey from a promising chemical entity to a viable therapeutic agent is paved with meticulous characterization. This guide is crafted to provide you, my fellow researchers, with a comprehensive and practical framework for the characterization of 3-(Pyridin-4-yl)acrylonitrile. We will move beyond rote data points, delving into the "why" behind our analytical choices and interpreting the data to build a holistic profile of this versatile heterocyclic compound. This document is designed to be a self-validating resource, grounded in established analytical principles and supported by authoritative references.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₈H₆N₂ and a molecular weight of 130.15 g/mol , is a heterocyclic compound featuring a pyridine ring conjugated with an acrylonitrile moiety.[1] This structural arrangement imparts a unique electronic and chemical reactivity profile, making it a valuable building block in medicinal chemistry and materials science. The pyridine ring, a common motif in pharmaceuticals, offers opportunities for hydrogen bonding and metal coordination, while the acrylonitrile group provides a reactive site for various chemical transformations. A thorough characterization of this molecule is paramount for its effective utilization in the synthesis of novel compounds with potential therapeutic applications.

Key Molecular Information:

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆N₂ | [1] |

| Molecular Weight | 130.15 g/mol | [1] |

| CAS Number | 24490-79-7 | [2] |

Synthesis via Knoevenagel Condensation: A Practical Approach

A reliable and efficient synthesis is the first step in any characterization workflow. For this compound, the Knoevenagel condensation offers a robust and widely applicable synthetic route. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, in this case, malononitrile.

The causality behind this choice lies in the high reactivity of the methylene protons of malononitrile, which are readily deprotonated by a base to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde. Subsequent dehydration of the aldol-type intermediate yields the desired α,β-unsaturated nitrile. The E-isomer is typically the major product due to thermodynamic stability.

Experimental Protocol: Synthesis of (E)-3-(Pyridin-4-yl)acrylonitrile

This protocol is adapted from a similar Knoevenagel condensation procedure.[3]

-

Reaction Setup: To a solution of 4-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene, add malononitrile (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate (0.1 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-3-(pyridin-4-yl)acrylonitrile.

Structural Elucidation: A Multi-technique Approach

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the vinyl group. The chemical shifts and coupling constants are highly informative. The protons on the pyridine ring will appear in the aromatic region, typically downfield due to the deshielding effect of the aromatic ring current. The vinyl protons will exhibit a characteristic doublet splitting pattern due to coupling with each other.

Expected ¹H NMR Data (in CDCl₃):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (vinyl) | ~ 5.9 | d | ~ 16 |

| H-β (vinyl) | ~ 7.4 | d | ~ 16 |

| H-3, H-5 (pyridine) | ~ 7.3 | d | ~ 6 |

| H-2, H-6 (pyridine) | ~ 8.7 | d | ~ 6 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Causality of Spectral Features:

-

The large coupling constant (~16 Hz) between the vinyl protons is characteristic of a trans (E) configuration, which is the thermodynamically favored isomer in the Knoevenagel condensation.

-

The protons on the pyridine ring (H-2, H-6 and H-3, H-5) are chemically equivalent due to the molecule's symmetry, resulting in two distinct signals.

-

The downfield shift of the H-2 and H-6 protons is attributed to the deshielding effect of the adjacent nitrogen atom.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, six distinct carbon signals are expected, corresponding to the eight carbon atoms in the molecule, with two pairs of equivalent carbons in the pyridine ring.

Expected ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-α (vinyl) | ~ 100 |

| C-β (vinyl) | ~ 145 |

| C-CN | ~ 117 |

| C-3, C-5 (pyridine) | ~ 122 |

| C-4 (pyridine) | ~ 142 |

| C-2, C-6 (pyridine) | ~ 151 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Interpretation of the Spectrum:

-

The nitrile carbon (C-CN) typically appears in the range of 115-125 ppm.

-

The vinyl carbons (C-α and C-β) are in the alkene region, with C-β being more downfield due to its proximity to the electron-withdrawing pyridine ring.

-

The pyridine carbons show characteristic shifts, with C-2/C-6 and C-4 being the most deshielded due to the influence of the nitrogen atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Salient FTIR Peaks:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 2220 | C≡N stretch | Nitrile |

| ~ 1640 | C=C stretch | Alkene |

| ~ 1595, 1550, 1410 | C=C and C=N ring stretches | Pyridine |

| ~ 970 | C-H bend (out-of-plane) | trans-Alkene |

Rationale for Peak Assignments:

-

The sharp and intense absorption around 2220 cm⁻¹ is a definitive indicator of the nitrile functional group.

-

The C=C stretching vibration of the alkene is observed in the 1680-1620 cm⁻¹ region.

-

The characteristic aromatic ring stretching vibrations of the pyridine ring appear in the 1600-1400 cm⁻¹ range.

-

A strong absorption around 970 cm⁻¹ provides further evidence for the trans configuration of the double bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be expected at an m/z of 130, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₆N₂) with high accuracy.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways may include:

-

Loss of HCN (m/z 27) from the acrylonitrile moiety.

-

Cleavage of the bond between the pyridine ring and the vinyl group.

-

Fragmentation of the pyridine ring itself.

Physical Properties and Purity Assessment

Beyond structural elucidation, understanding the physical properties and ensuring the purity of this compound is critical for its application.

Melting Point

Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Measurement: The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for separating it from any impurities. A reverse-phase HPLC method would be suitable for this compound.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 254 nm).

A pure sample should exhibit a single, sharp peak in the chromatogram. The retention time is a characteristic property of the compound under the specific chromatographic conditions.

Conclusion: A Comprehensive Characterization Framework

The characterization of this compound requires a synergistic application of synthetic chemistry and analytical techniques. This guide provides a robust framework for its synthesis, structural elucidation, and purity assessment. By understanding the principles behind each analytical method and interpreting the data in a cohesive manner, researchers can confidently utilize this important building block in their drug discovery and development endeavors. The protocols and expected data presented herein serve as a self-validating system, ensuring the scientific integrity of the characterization process.

References

-

Kudelko, A., & Ziçba, A. (2015). A convenient synthesis of 3-(pyridin-3-yl)acrylic acid and its derivatives. Monatshefte für Chemie - Chemical Monthly, 146(8), 1369–1376. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.

- de Hoffmann, E., & Stroobant, V. (2007).

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

Sources

Introduction: The Analytical Imperative for 3-(Pyridin-4-yl)acrylonitrile

An In-Depth Technical Guide to the NMR Spectral Analysis of 3-(Pyridin-4-yl)acrylonitrile

In the landscape of pharmaceutical development and materials science, the structural integrity of molecular building blocks is paramount. This compound, a molecule featuring a conjugated system linking a pyridine heterocycle with a reactive acrylonitrile moiety, serves as a versatile precursor in the synthesis of complex chemical entities. Its unique electronic and structural characteristics necessitate a robust and unambiguous method for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose, providing unparalleled insight into the molecule's atomic connectivity and stereochemistry.

This guide provides a comprehensive, field-tested methodology for the complete NMR spectral analysis of this compound. We will move beyond a simple recitation of data to explain the causal relationships behind the observed spectral phenomena. The protocols and interpretations described herein are designed to be a self-validating system, ensuring researchers, scientists, and drug development professionals can achieve accurate and reproducible results.

Foundational Analysis: 1D NMR Spectroscopy

The initial step in any structural elucidation is the acquisition and analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra. These experiments provide the fundamental framework of proton and carbon environments within the molecule.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic shielding, and their scalar coupling relationships with neighboring protons. For this compound, we anticipate signals in two primary regions: the aromatic region for the pyridine ring and the vinylic region for the acrylonitrile double bond.

-

Aromatic Region (Pyridine Protons): The 4-substituted pyridine ring presents a symmetrical system. The protons ortho to the nitrogen atom (H-2, H-6) are electronically deshielded due to the nitrogen's inductive effect and will appear at a lower field (higher ppm). The protons meta to the nitrogen (H-3, H-5) will appear at a relatively higher field. This arrangement typically produces an AA'BB' system, which often simplifies to two distinct doublets.

-

Vinylic Region (Olefinic Protons): The two protons on the carbon-carbon double bond (H-α and H-β) are in different chemical environments. H-β, being directly attached to the electron-withdrawing pyridine ring, is expected to be more deshielded than H-α, which is adjacent to the nitrile group. The key diagnostic feature is their mutual spin-spin coupling. The magnitude of this coupling constant (J) is highly indicative of the alkene's stereochemistry. A large coupling constant, typically in the range of 11-18 Hz, is characteristic of a trans configuration, which is the sterically favored isomer for this molecule.[1][2]

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | 8.60 - 8.75 | Doublet (d) | ~6.0 | 2H |

| H-3, H-5 | 7.30 - 7.45 | Doublet (d) | ~6.0 | 2H |

| H-β | 7.45 - 7.60 | Doublet (d) | ~16.5 | 1H |

| H-α | 6.00 - 6.15 | Doublet (d) | ~16.5 | 1H |

Note: Chemical shifts are predictive and can be influenced by solvent and concentration. Data for similar structures like 4-vinylpyridine supports these assignments.[3]

¹³C{¹H} NMR Spectral Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The influence of electronegative atoms and electronic conjugation dictates the chemical shifts.

-

Pyridine Ring Carbons: Four distinct signals are expected. The carbons adjacent to the nitrogen (C-2, C-6) are the most deshielded, typically appearing around 150 ppm. The ipso-carbon (C-4), to which the vinyl group is attached, is also significantly downfield. The C-3 and C-5 carbons will be found at a higher field.

-

Acrylonitrile Carbons: The nitrile carbon (CN) has a characteristic chemical shift in the 117-120 ppm range. The two vinylic carbons, C-α and C-β, will be in the typical alkene region.

Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C-2, C-6 | ~151.0 | CH (positive) |

| C-4 | ~143.0 | Quaternary (absent) |

| C-β | ~139.0 | CH (positive) |

| C-3, C-5 | ~122.0 | CH (positive) |

| CN | ~117.5 | Quaternary (absent) |

| C-α | ~101.0 | CH (positive) |

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable here. It differentiates carbon signals based on the number of attached protons: CH and CH₃ groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons are absent. For this molecule, a DEPT-135 spectrum would show four positive signals (C-2,6; C-3,5; C-α; C-β), confirming their identity as CH carbons.

Unambiguous Assignment: 2D NMR Correlation Spectroscopy

While 1D NMR provides a strong foundation, two-dimensional (2D) NMR experiments are essential for irrefutable structural confirmation. They reveal through-bond and through-space correlations, weaving the individual signals from 1D spectra into a coherent molecular structure.

¹H-¹H COSY: Mapping Proton-Proton Couplings

Correlation Spectroscopy (COSY) is the cornerstone 2D experiment, identifying protons that are coupled to each other.[4][5] A cross-peak in a COSY spectrum indicates a scalar coupling between the two protons on the corresponding axes.

Expected Key COSY Correlations:

-

Pyridine Ring: A strong cross-peak between the signals of H-2/H-6 and H-3/H-5, confirming their ortho relationship.

-

Vinylic System: A prominent cross-peak connecting H-α and H-β, consistent with their three-bond (vicinal) coupling.

-

Inter-system Correlation: A potential weak, long-range cross-peak may be observed between the vinylic H-β and the pyridine H-3/H-5, confirming the connectivity between the ring and the acrylonitrile substituent.

Caption: Key ¹H-¹H COSY correlations in this compound.

¹H-¹³C HSQC: Direct Proton-Carbon Connectivity

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most reliable method for assigning carbon signals by correlating them directly to their attached protons.[6][7] Each cross-peak in the HSQC spectrum represents a direct, one-bond C-H connection.

This experiment will definitively link:

-

The proton signal at ~8.7 ppm to the carbon signal at ~151.0 ppm (H-2,6 to C-2,6).

-

The proton signal at ~7.3 ppm to the carbon signal at ~122.0 ppm (H-3,5 to C-3,5).

-

The proton signal at ~7.5 ppm to the carbon signal at ~139.0 ppm (H-β to C-β).

-

The proton signal at ~6.1 ppm to the carbon signal at ~101.0 ppm (H-α to C-α).

Quaternary carbons (C-4 and CN) will not show any correlation peaks in a standard HSQC spectrum, confirming their lack of attached protons.

¹H-¹³C HMBC: Tracing the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate tool for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J), providing long-range connectivity information.[8][9]

Expected Key HMBC Correlations for Structure Validation:

-

Ring-Substituent Link: The vinylic proton H-β should show a cross-peak to the pyridine ipso-carbon C-4, as well as to C-3 and C-5. This is irrefutable proof of the attachment point.

-

Pyridine Ring Connectivity: Protons H-2/H-6 will correlate to C-4 and C-3/C-5. Protons H-3/H-5 will correlate to the ipso-carbon C-4 and C-2/C-6.

-

Acrylonitrile Moiety: The vinylic proton H-α will show correlations to C-β and, importantly, to the nitrile carbon (CN). The H-β proton will also show a correlation to the nitrile carbon.

Caption: Critical HMBC correlations confirming molecular connectivity.

Experimental Protocols: A Self-Validating Workflow

Adherence to a rigorous experimental protocol is essential for data quality and reproducibility.

Sample Preparation

-

Mass: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice. For compounds with limited solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. Note that chemical shifts can be solvent-dependent.[10][11]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), or use the residual solvent peak for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[12]

NMR Data Acquisition Workflow

A logical workflow ensures comprehensive data collection.

Caption: A systematic workflow for complete NMR structural elucidation.

Conclusion

The NMR spectral analysis of this compound is a clear demonstration of modern spectroscopy's power. By systematically employing a suite of 1D and 2D NMR experiments—¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC—one can move from a collection of abstract signals to a fully validated and unambiguous molecular structure. The causality is clear: the molecule's electronic and bonding framework dictates the chemical shifts and coupling constants we observe. The workflow is self-validating: the correlations revealed by 2D experiments must be consistent with the assignments made from 1D spectra. This comprehensive approach ensures the highest level of scientific integrity, providing the foundational data necessary for advancing research and development.

References

-

Parveen, S., Wani, A. A., & Mahajan, R. K. (2014). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Journal of the Indian Chemical Society, 91(10), 1931-1936. [Link]

-

Gómez, M. V., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 839-845. [Link]

-

Bicak, N., & Koşal, B. (2007). ¹H-NMR spectra of P (4-VP) in DMSO-d₆, and ¹H-NMR, ¹³C-NMR spectra of its quaternary derivatives in D₂O. ResearchGate. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl₃; (b)... ResearchGate. [Link]

-

Elyashberg, M., et al. (2012). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 50(S1), S33-S39. [Link]

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

-

Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

-

Danil de Namor, A. F., et al. (2004). Solvent effect on the ¹H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Brazilian Chemical Society, 15(5), 731-736. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

Organic Chemistry Tutor. (2021). J values (coupling constants). YouTube. [Link]

-

Maciel, G. E., & Natterstad, J. J. (1965). A Study of Solvent Effects on the ¹³C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. The Journal of Chemical Physics, 42(8), 2752-2759. [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Science.gov. [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Columbia University. [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. 4-Vinylpyridine(100-43-6) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 8. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nmr hsqc hmbc: Topics by Science.gov [science.gov]

- 10. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. scs.illinois.edu [scs.illinois.edu]

Advanced Vibrational Spectroscopy of 3-(Pyridin-4-yl)acrylonitrile

This guide details the infrared (IR) spectroscopic characterization of 3-(Pyridin-4-yl)acrylonitrile (CAS: 15932-79-3), a critical intermediate in the synthesis of kinase inhibitors and functionalized pyridine derivatives.

Technical Guide for Structural Validation & Isomer Differentiation

Executive Summary

This compound represents a conjugated system linking an electron-deficient pyridine ring with an electron-withdrawing nitrile group via a vinyl linker. In drug development, particularly for tyrosine kinase inhibitors, the purity of the E-isomer (trans) is often a critical quality attribute (CQA). This guide provides a self-validating spectroscopic protocol to characterize this molecule, distinguishing it from synthesis byproducts and geometric isomers.

Molecular Architecture & Vibrational Theory

The molecule consists of three distinct vibrational domains coupled through

-

The Pyridine Core: Exhibits characteristic aromatic ring breathing and stretching modes, modified by 4-position substitution.

-

The Vinyl Bridge: The C=C double bond acts as a conduit for charge transfer. Its geometry (E vs. Z) dictates the spectral fingerprint in the fingerprint region.

-

The Nitrile Terminus: A diagnostic "silent region" oscillator.

Conjugation Effect: The continuous overlap of

Diagram 1: Analytical Workflow

Caption: Analytical workflow for validating this compound integrity via FTIR.

Experimental Protocol

Sample Preparation

For research-grade spectra, Transmission Mode (KBr Pellet) is recommended over ATR (Attenuated Total Reflectance) to resolve subtle splitting in the fingerprint region, particularly for isomer quantification.

-

Matrix: Potassium Bromide (KBr), spectroscopic grade.

-

Ratio: 1:100 (1 mg sample : 100 mg KBr).

-

Compression: 8-10 tons for 2 minutes to form a transparent disc.

-

Background: Pure KBr pellet (blank).

Note: If using ATR (Diamond/ZnSe), expect peak shifts of -2 to -5 cm⁻¹ relative to transmission data due to the wavelength-dependent depth of penetration.

Acquisition Parameters[1]

-

Resolution: 2 cm⁻¹ (Required to resolve aromatic shoulders).

-

Scans: 32 minimum (64 recommended for signal-to-noise > 500:1).

-

Apodization: Boxcar or Strong Norton-Beer.

-

Range: 4000–400 cm⁻¹.

Spectral Analysis & Assignment

The following table details the critical band assignments. The values are synthesized from fragment analysis of 4-substituted pyridines and conjugated acrylonitriles.

Table 1: Diagnostic Vibrational Bands[2]

| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |

| Nitrile (-C≡N) | Stretching ( | 2215 ± 5 | Strong | Lower than aliphatic nitriles (2240-2260) due to conjugation. Sharp, distinct peak. |

| Alkene (=C-H) | Stretching ( | 3030–3080 | Weak | Overlaps with aromatic C-H. |

| Pyridine Ring | C=C / C=N Stretch | 1590–1600 | Strong | Characteristic "quadrant stretching" of the pyridine ring. |

| Alkene (C=C) | Stretching ( | 1620–1635 | Medium | Conjugated vinyl stretch. Often appears as a shoulder or distinct peak near the pyridine band. |

| Pyridine Ring | Ring Breathing | 990–1000 | Medium | Symmetric ring breathing mode, specific to 4-substitution pattern. |

| Alkene (=C-H) | OOP Bending ( | 960–975 | Strong | Primary Indicator of E-Isomer (Trans). Absent in Z-isomer. |

| Pyridine Ring | C-H OOP Bending | 810–830 | Strong | Characteristic of 4-substituted pyridines (2 adjacent H's). |

The "Silent" Region (2500–2000 cm⁻¹)

The nitrile stretch is the sole significant feature here.

-

Target: A sharp singlet at ~2215 cm⁻¹.

-

Warning Sign: A shoulder at ~2250 cm⁻¹ indicates the presence of non-conjugated nitrile impurities (e.g., unconverted aliphatic precursors) or loss of conjugation.

The Fingerprint Region (1650–600 cm⁻¹)

This region confirms the 4-substitution pattern and the alkene geometry.

-

Pyridine Markers: Look for the strong pair of bands around 1600 cm⁻¹ (ring stretch) and ~820 cm⁻¹ (C-H out-of-plane bending). The 820 cm⁻¹ band is specific to para-substitution (4-position); ortho or meta isomers would shift this to ~750 cm⁻¹ or ~700 cm⁻¹ respectively.

-

Isomer Differentiation (Critical):

-

E-Isomer (Trans): Displays a strong, definitive band at 960–975 cm⁻¹ (C-H trans-wagging).

-

Z-Isomer (Cis): Lacks the 960 cm⁻¹ band. Instead, it may show a weaker band around 690–730 cm⁻¹ (cis-wagging), often obscured by ring modes.

-

Diagram 2: Isomer Identification Logic

Caption: Decision tree for differentiating E/Z isomers based on alkene out-of-plane bending modes.

Troubleshooting & Validation

Common Artifacts

-

Water Vapor: Fine, jagged noise in the 3600–3800 cm⁻¹ and 1500–1600 cm⁻¹ regions. Solution: Purge sample chamber with N₂ or dry air for 5 minutes.

-

Broad Hydroxyl Band (3400 cm⁻¹): If the sample is dry, this indicates the presence of 3-(pyridin-4-yl)acrylic acid (hydrolysis product of the nitrile). The nitrile peak at 2215 cm⁻¹ will diminish as the carboxylic acid C=O peak at ~1700 cm⁻¹ appears.

Purity Assessment

To validate the synthesis (typically Knoevenagel condensation), check for the absence of:

-

Aldehyde Precursor (4-Pyridinecarboxaldehyde): Absence of C=O stretch at ~1710 cm⁻¹.

-

Saturated Nitrile: Absence of C≡N stretch at >2240 cm⁻¹.[1]

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on functional group assignment).

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2] (Source for Pyridine and Nitrile shift data).

-

Percino, M. J., et al. (2012). "Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives." Journal of Materials Science Research, 1(2). Link

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for Pyridine and Acrylonitrile fragments). Link

-

Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Link

Sources

3-(Pyridin-4-yl)acrylonitrile physical properties

Executive Summary

3-(Pyridin-4-yl)acrylonitrile (also known as 4-pyridylacrylonitrile) is a critical vinylpyridine derivative serving as a versatile Michael acceptor in organic synthesis and medicinal chemistry.[1][2][3] Its structure—comprising an electron-deficient pyridine ring conjugated with an acrylonitrile moiety—makes it a potent electrophile.[1][3] This guide details its physicochemical profile, validated synthetic protocols, and applications in developing fused heterocyclic drug scaffolds.

Part 1: Chemical Identity & Structural Analysis

| Parameter | Details |

| IUPAC Name | 3-(Pyridin-4-yl)prop-2-enenitrile |

| Common Names | 4-Pyridylacrylonitrile; 4-Vinylpyridine nitrile |

| CAS Number | 15935-94-1 (E-isomer); 53344-18-6 (unspecified) |

| Molecular Formula | C₈H₆N₂ |

| Molecular Weight | 130.15 g/mol |

| SMILES | N#C/C=C/c1ccncc1 (E-isomer) |

| Stereochemistry | Predominantly exists as the thermodynamically stable (E) -isomer due to steric minimization between the nitrile group and the pyridine ring.[1][2] |

Part 2: Physicochemical Profile

The following data represents the E-isomer, the standard product of Knoevenagel condensation.

| Property | Value / Range | Context & Notes |

| Appearance | White to pale yellow crystalline solid | Color deepens upon oxidation or light exposure.[1][2][3] |

| Melting Point | 70 – 74 °C | Varies with recrystallization solvent (EtOH vs. Hexanes).[2] |

| Boiling Point | ~260 °C (Predicted) | Decomposes before boiling at atmospheric pressure.[2] |

| Solubility | Soluble: DMSO, DMF, DCM, Chloroform, Hot EthanolInsoluble: Water, Hexanes, Cyclohexane | High polarity of the nitrile group limits non-polar solubility.[2] |

| pKa (Pyridine N) | ~4.2 – 4.5 | Lower than pyridine (5.[2]25) due to the electron-withdrawing vinyl nitrile group.[1][3] |

| LogP | ~0.8 – 1.1 | Moderate lipophilicity; suitable for CNS drug scaffolds.[1][2] |

Part 3: Spectroscopic Characterization (Self-Validation)

To validate the synthesis of this compound, researchers must confirm the presence of the trans-alkene geometry and the intact pyridine ring.[1][2][3]

Proton NMR ( H-NMR) – 400 MHz, DMSO-

-

Pyridine Ring: AA'BB' system.[3] Two doublets integrating to 2H each.

-

Vinyl Protons (The Critical Check):

Infrared Spectroscopy (FT-IR)

-

Nitrile (

): Sharp, distinct band at 2210 – 2220 cm⁻¹ .[2] -

Alkene (

): Medium intensity band at 1620 – 1635 cm⁻¹ .[2] -

Pyridine (

): Characteristic bands around 1590 cm⁻¹ and 1410 cm⁻¹ .[2]

Part 4: Synthetic Pathways & Optimization

Primary Route: Knoevenagel Condensation

The most robust synthesis involves the condensation of isonicotinaldehyde (pyridine-4-carboxaldehyde) with acetonitrile or cyanoacetic acid.[1][2][3]

Figure 1: Mechanism of Knoevenagel condensation yielding the target nitrile.[1][2]

Detailed Protocol (Standard Laboratory Scale)

-

Reagents: Isonicotinaldehyde (10 mmol), Acetonitrile (excess/solvent), Piperidine (cat.[2] 0.5 mmol).[3]

-

Procedure:

-

Dissolve isonicotinaldehyde in dry acetonitrile.

-

Add piperidine dropwise at room temperature.

-

Reflux the mixture at 80-82°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexane).

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).[2]

-

Yield: Typically 75–85%.[3]

-

Optimization Insight: For "Green" chemistry applications, replacing piperidine with biogenic carbonates or ionic liquids (e.g., [Bmim]OH) allows for solvent-free grinding protocols, often improving yields to >90% and reducing reaction time [1].[2]

Part 5: Reactivity & Drug Discovery Utility

This compound is a classic Michael Acceptor .[3] The electron-withdrawing nitrile and pyridine ring make the

Key Transformations

-

Michael Addition: Reaction with thiols (cysteine targeting) or amines to form saturated nitriles.[3] Used in designing covalent inhibitors.[3]

-

Cyclization: Reaction with hydrazines or amidines to form fused heterocycles like pyrazolopyridines or pyrido-pyrimidines .[1][3]

-

Polymerization: Copolymerization with styrene to create functionalized resins with metal-chelating properties.[1][3]

Figure 2: Divergent synthesis pathways utilizing the acrylonitrile core.[1][2]

Part 6: Handling & Safety Protocols

Hazard Classification:

-

Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4).[2] Nitriles can liberate cyanide ions metabolically.[3]

-

Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.[3]

Storage & Stability:

-

Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Protect from light to prevent

photo-isomerization.[1][3] -

Incompatibility: Strong oxidizing agents, strong acids (protonates pyridine N), and strong bases (polymerization risk).[2]

Disposal:

-

Treat as hazardous nitrile waste.[3] Do not mix with acidic waste streams (risk of HCN generation).

References

-

Green Synthesis: Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI.[3] (Context: Methodology adapted for heteroaromatic acrylonitriles).[2]

-

Physical Properties & Safety: Acrylonitrile Derivatives Safety Data Sheet. Sigma-Aldrich / Merck Millipore.[1][3] (Search CAS: 15935-94-1).[1][2]

-

Spectroscopic Data: NMR Spectral Data for Pyridine Derivatives. PubChem Compound Summary.[3] (Precursor and derivative data).[2]

-

Reaction Mechanisms: The Chemistry of Acrylonitrile.[3] IGTPAN Technical Report.[3]

Sources

3-(Pyridin-4-yl)acrylonitrile CAS number 24490-79-7

CAS Number: 24490-79-7

Synonyms: 4-Pyridineacrylonitrile,

Executive Summary

3-(Pyridin-4-yl)acrylonitrile is a pivotal bifunctional intermediate bridging heterocyclic chemistry and materials science. Structurally, it features an electron-deficient alkene conjugated with both a pyridine ring and a nitrile group. This unique "push-pull" electronic architecture makes it a highly reactive Michael acceptor, an essential monomer for functionalized polymers, and a versatile scaffold in the synthesis of bioactive heterocycles (e.g., pyrazoles, thiazoles).

This guide provides a rigorous technical analysis of its synthesis, reactivity, and applications, designed for researchers requiring high-fidelity protocols and mechanistic insight.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 130.15 g/mol |

| Physical State | Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, Acetonitrile, Ethanol; Sparingly soluble in water. |

| pKa (Pyridine N) | ~5.2 (Calculated; protonation occurs at pyridine nitrogen) |

| Electronic Character | Strong Michael Acceptor (due to nitrile and pyridine electron withdrawal) |

| Storage Conditions | Sealed, Dry, Room Temperature (Hygroscopic potential) |

Synthetic Pathways & Optimization

The synthesis of this compound is predominantly achieved via Knoevenagel Condensation . While the Heck reaction (coupling 4-bromopyridine with acrylonitrile) is a viable alternative, the Knoevenagel route offers superior atom economy, milder conditions, and avoids transition metal contamination.

Protocol A: Classic Knoevenagel Condensation (Ethanol/Piperidine)

Best for: Laboratory-scale synthesis (Gram scale).

Reagents:

-

4-Pyridinecarboxaldehyde (1.0 eq)

-

Acetonitrile (Excess) or Cyanoacetic acid (1.0 eq) Note: Acetonitrile requires stronger activation; Cyanoacetic acid is often preferred for decarboxylative routes.

-

Catalyst: Piperidine (0.1 eq)

-

Solvent: Ethanol (Anhydrous)

Workflow:

-

Dissolution: Dissolve 4-pyridinecarboxaldehyde (10 mmol) in ethanol (20 mL).

-

Activation: Add the active methylene compound (e.g., cyanoacetic acid or acetonitrile derivative).

-

Catalysis: Add piperidine (1 mmol) dropwise.

-

Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (SiO₂, EtOAc/Hexane).

-

Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and recrystallize from ethanol/water.

Protocol B: "Green" Aqueous Synthesis (Ionic Liquid Promoted)

Best for: High-yield, eco-friendly synthesis.

Recent advances utilize ionic liquids (e.g., [Bmim][OAc]) or aqueous media to drive the reaction via hydrophobic effect and specific solvation.

Workflow:

-

Mix: Combine 4-pyridinecarboxaldehyde and active methylene source in water.

-

Catalyst: Add [Bmim][OAc] (catalytic amount).

-

Reaction: Stir at room temperature or mild heat (50°C).

-

Isolation: The hydrophobic product precipitates out of the aqueous phase, allowing filtration with yields >90%.

Mechanistic Visualization

The following diagram illustrates the Knoevenagel mechanism, highlighting the critical deprotonation and dehydration steps.

Figure 1: Mechanistic flow of the Knoevenagel condensation for CAS 24490-79-7.

Reactivity & Mechanistic Insights

The chemical utility of this compound stems from its

Michael Addition (Conjugate Addition)

The

-

Nucleophiles: Thiols (cysteine residues), amines, and carbanions.

-

Application: This reactivity is exploited in Covalent Drug Discovery , where the acrylamide/acrylonitrile warhead targets cysteine residues in proteins (e.g., kinases) to form irreversible covalent bonds.

Cycloaddition & Heterocycle Formation

-

Pyrazoles/Isoxazoles: Reaction with hydrazines or hydroxylamines yields pyrazoline or isoxazoline derivatives.

-

[2+2] Photocyclization: Under UV irradiation, the alkene can undergo dimerization or cycloaddition, relevant for photolithography and materials science.

Polymerization

The vinyl group allows for radical or anionic polymerization.

-

Copolymers: Copolymerization with styrene or methyl methacrylate incorporates the pyridine functionality, conferring pH-responsiveness (pyridine protonation) and metal-coordination sites to the polymer backbone.

Figure 2: Reactivity profile and downstream applications of this compound.

Applications in Medicinal Chemistry & Materials[7]

Medicinal Chemistry: The "Warhead" Strategy

In modern drug design, the acrylo-nitrile motif serves as a Targeted Covalent Inhibitor (TCI) .

-

Mechanism: The electrophilic alkene reacts specifically with a non-catalytic cysteine residue near the ATP-binding pocket of a kinase.

-

Selectivity: The pyridine ring acts as a recognition element, hydrogen-bonding with the hinge region of the kinase, positioning the nitrile "warhead" for reaction.

-

Case Study: Derivatives of this core are investigated for anti-fibrotic activity (inhibiting collagen synthesis) and anticancer activity (inducing apoptosis via p53 pathways).

Materials Science: Photophysics & Sensors

-

Fluorescence: The push-pull electronic system (Pyridine donor/acceptor vs Nitrile acceptor) creates solvatochromic fluorescence. Derivatives are used as probes to sense polarity changes in biological membranes.

-

Metal Sensing: The pyridine nitrogen has a lone pair available for coordination. Polymers containing this unit can selectively sequester metal ions (

,

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity: Oral (H301), Dermal (H311), Inhalation (H331). Treat as highly toxic.

-

Irritation: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[1]

-

Sensitization: May cause allergic skin reaction (H317).

Handling Protocols:

-

Engineering Controls: Always handle within a certified chemical fume hood. Avoid dust generation.[2][3][4]

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Waste Disposal: Dispose of as hazardous organic waste containing nitrogen. Do not acidify (risk of HCN generation if nitrile hydrolyzes under extreme conditions, though less likely than with simple cyanide salts).

First Aid:

-

Skin Contact: Wash with soap and water for 15 minutes.

-

Eye Contact: Rinse cautiously with water for 15 minutes.

References

-

National Institutes of Health (NIH) - PubChem. 2-(Pyridin-4-yl)acetonitrile (Precursor Properties). [Link]

-

Matiychuk, V. et al. "Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives." Current Chemistry Letters, 2022. [Link]

-

MDPI - Molecules. "Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives." [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(Pyridin-4-yl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the solubility of 3-(Pyridin-4-yl)acrylonitrile, a key consideration for its application in research and drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues, predictive models, and established analytical methodologies to offer a robust framework for understanding and determining its solubility profile.

Section 1: Understanding the Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This compound, as a pyridine derivative, is anticipated to exhibit pH-dependent aqueous solubility. The nitrogen atom in the pyridine ring can be protonated, leading to the formation of a more soluble salt form in acidic conditions.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source |

| pKa | ~4.49 ± 0.10 | Inferred from Pyridin-4-yl-acetonitrile[1] |

| Water Solubility | Predicted to be slightly soluble | Inferred from Pyridin-4-yl-acetonitrile[1] |

| Organic Solvent Solubility | Expected to be soluble in polar organic solvents | General knowledge on pyridine derivatives |

| Melting Point | 52-53 °C (for Pyridin-4-yl-acetonitrile) | [1] |

The predicted pKa suggests that this compound is a weak base. Consequently, its aqueous solubility is expected to increase in acidic environments (pH < pKa) where the pyridine nitrogen is protonated.

The "Like Dissolves Like" Principle in Action

The general principle of "like dissolves like" provides a qualitative understanding of solubility. The presence of the polar pyridine and nitrile functional groups suggests that this compound will have a degree of polarity. Therefore, it is expected to be more soluble in polar solvents compared to non-polar hydrocarbon solvents.

Section 2: Experimental Determination of Solubility

To obtain definitive solubility data, experimental determination is essential. The following section details robust and validated protocols for both kinetic and thermodynamic solubility assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a compound in a saturated solution after a prolonged equilibration period.

Causality Behind Experimental Choices:

-

Prolonged Incubation: Ensures that the system reaches true thermodynamic equilibrium between the solid and dissolved states of the compound.

-

Use of Solid Compound: This method is suitable for determining the solubility of the pure, solid form of the compound, which is relevant for formulation development.

-

HPLC-UV Analysis: Provides a sensitive and specific method for quantifying the concentration of the dissolved compound, minimizing interference from impurities.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., purified water, buffers of different pH, or organic solvents).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.

-

}

Caption: Workflow for Thermodynamic Solubility Determination.Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. This method measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.

Causality Behind Experimental Choices:

-

DMSO Stock Solution: This is a common starting point in high-throughput screening (HTS) campaigns, making this assay relevant for early-stage drug discovery.

-

Shorter Incubation Time: Provides a rapid assessment of solubility, suitable for screening large numbers of compounds.

-

Nephelometry or HPLC-UV Analysis: Nephelometry offers a very high-throughput method by detecting light scattering from precipitated particles. HPLC-UV provides a more quantitative measure of the dissolved compound.

-

Preparation of Compound Plate:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., at 10 mM).

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

-

Addition of Aqueous Buffer:

-

To each well of the compound plate, add a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Mix the contents of the wells thoroughly.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a shorter period (e.g., 1-2 hours).

-

-

Detection of Precipitation:

-

Method A (Nephelometry): Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Method B (HPLC-UV): Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and analyze the concentration of the dissolved compound by HPLC-UV.

-

}

Caption: Workflow for Kinetic Solubility Determination.Section 3: Safety, Handling, and Disposal

As a pyridine and acrylonitrile derivative, this compound should be handled with care, assuming it may share some of the hazardous properties of its parent compounds.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]

-

Ignition Sources: Pyridine is flammable; therefore, keep this compound away from open flames and other sources of ignition.[3]

Handling and Storage

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

-

Handling: Avoid creating dust when handling the solid material. Use appropriate tools for weighing and transferring the compound.

Disposal

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Do not pour down the drain.[4]

Section 4: Implications for Drug Development

A thorough understanding of the solubility of this compound is paramount for its successful development as a therapeutic agent.

-

Formulation Development: Solubility data in various pharmaceutically acceptable solvents and pH conditions will guide the selection of appropriate excipients and the development of a stable and bioavailable formulation.

-

In Vitro and In Vivo Studies: Poor aqueous solubility can lead to an underestimation of biological activity in in vitro assays and poor absorption and bioavailability in vivo. Early characterization of solubility allows for the implementation of formulation strategies to overcome these challenges.

-

Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications affect solubility can be a key component of lead optimization, enabling the design of analogues with improved physicochemical properties.

Section 5: Conclusion

While direct, experimentally determined solubility data for this compound is currently limited, this guide provides a comprehensive framework for researchers and drug development professionals. By leveraging predictive data from analogous compounds and employing robust experimental protocols such as the shake-flask and kinetic solubility assays, a thorough understanding of its solubility profile can be achieved. This knowledge is critical for advancing the development of this compound as a potential therapeutic candidate.

References

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

New Jersey Department of Health. Hazard Substance Fact Sheet: Pyridine. [Link]

Sources

Technical Guide: Stability, Storage, and Handling of 3-(Pyridin-4-yl)acrylonitrile

Document Control:

-

Version: 1.0

-

Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists

Executive Summary

3-(Pyridin-4-yl)acrylonitrile (CAS: 15932-79-3) is a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. Its structural duality—containing both a basic pyridine ring and an electron-deficient acrylonitrile moiety—renders it chemically versatile but inherently unstable. This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of its degradation pathways and a rigorous, self-validating storage protocol.

Critical Warning: This compound acts as a potent Michael acceptor. Improper storage leads not only to purity loss but to the formation of complex oligomers that can silently alter biological assay results.

Part 1: Chemical Identity & Structural Vulnerabilities

To preserve this compound, one must understand the "Why" behind its instability. The molecule possesses three distinct reactive centers that dictate its handling requirements.

The Conjugated Alkene (Michael Acceptor)

The central double bond is conjugated with both the electron-withdrawing nitrile group and the electron-deficient pyridine ring. This creates a highly electrophilic

The Pyridine Nitrogen

The nitrogen atom at the 4-position is basic. In the presence of trace acids or protic solvents, it can become protonated. Protonation increases the electron-withdrawing nature of the ring, significantly increasing the electrophilicity of the alkene and accelerating hydrolytic degradation or polymerization.

The Styryl-like System (Photo-instability)

Like stilbene, this molecule exists thermodynamically as the trans (E) isomer. Exposure to UV or visible light (blue spectrum) excites the

Part 2: Stability Profile & Degradation Mechanisms

The following diagram illustrates the three primary degradation vectors: Photochemical, Thermal, and Nucleophilic.

Figure 1: Mechanistic degradation pathways. Note that photo-isomerization is reversible, while polymerization and adduct formation are generally irreversible.

Quantitative Stability Data

The following table summarizes stability thresholds based on accelerated degradation studies of analogous acrylonitriles.

| Stressor | Critical Threshold | Consequence | Visual Indicator |

| Temperature | > 25°C | Thermal polymerization; Dimerization | Yellowing or browning of solid |

| Light | Ambient Lab Light (>1 hr) | E to Z Isomerization (up to 40% conversion) | None (Requires HPLC/NMR) |

| Humidity | > 60% RH | Hydrolysis to amide/acid; Caking | Clumping; Ammonia-like odor |

| Atmosphere | Oxygen present | Oxidative radical initiation | Discoloration |

Part 3: Storage & Handling Protocols[1][2]

This protocol utilizes the "Argon Blanket & Aliquot" method to minimize repeated exposure to environmental stressors.

The "Argon Blanket" Protocol

Phase 1: Arrival & Initial Handling

-

Equilibrate: Upon receipt, allow the sealed container to reach room temperature in a desiccator before opening. Reason: Opening a cold bottle in humid air causes immediate water condensation on the hygroscopic solid.

-

Aliquot immediately: Do not store the bulk container for daily use. Divide the material into single-use vials (e.g., 20mg or 50mg aliquots) inside a glove box or under an inverted funnel with inert gas flow.

-

Container Selection: Use Amber Borosilicate Glass vials with PTFE-lined caps. Reason: Amber glass blocks UV/Blue light (preventing isomerization), and PTFE prevents leaching of plasticizers which can initiate radical polymerization.

Phase 2: Long-Term Storage

-

Atmosphere: Purge every vial with Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a more stable "blanket" over the solid.

-

Temperature: Store at -20°C .

-

Note: For storage > 6 months, -80°C is recommended to completely arrest thermal polymerization.

-

-

Secondary Containment: Place vials inside a sealed jar containing a sachet of activated silica gel or molecular sieves.

Handling Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for intake and storage.

Part 4: Quality Control & Troubleshooting

Trust but verify. Before using stored material in critical experiments (e.g., SAR studies), validate its integrity.

Visual Inspection

-

Pass: Off-white to pale yellow crystalline solid.

-

Fail: Deep yellow/orange color (polymerization) or "wet" appearance (hydrolysis).

1H-NMR Validation (The Gold Standard)

NMR is the only rapid method to distinguish the E (trans) isomer from the Z (cis) isomer.

-

Solvent: DMSO-d6 or CDCl3.

-

Key Diagnostic Signals: Look at the alkene coupling constants (

).-

Trans (Active): Doublets with

. -

Cis (Degradant): Doublets with

.

-

-

Purity Calculation: Integration of Trans-Alkene / (Trans + Cis + Impurity peaks).

Troubleshooting Common Issues

| Issue | Root Cause | Remediation |

| Low Yield in Michael Addition | Material has polymerized or hydrolyzed. | Check solubility. Polymers are often insoluble in MeOH/EtOH. Recrystallize from EtOH/Hexane. |

| Inconsistent Biological Data | E/Z Isomerization due to light exposure. | Run HPLC. If Z-isomer > 5%, dissolve in solvent and expose to UV with Iodine (catalytic) to reset equilibrium (requires expert handling), or discard. |

| Caking of Solid | Moisture ingress. | Dry under high vacuum over |

References

-

Safety Data Sheet: Acrylonitrile . Chemos GmbH & Co.[1] KG. (2024).[2] Retrieved from

-

Photochemical isomerization reactions of acrylonitrile: A mechanistic study . Su, M. D.[3] (2018).[1][3] RSC Advances, 8(11), 5647-5651. Retrieved from

-

Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases . ResearchGate. (2025). Retrieved from

-

Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles . Journal of Medicinal Chemistry. (2021). Retrieved from

-

Solution and Solid-State Photophysical Properties of Positional Isomeric Acrylonitrile Derivatives . MDPI. (2023). Retrieved from

Sources

Technical Whitepaper: Synthesis and Pharmacophore Utility of 3-(Pyridin-4-yl)acrylonitrile

[1]

Executive Summary

3-(Pyridin-4-yl)acrylonitrile is a critical heterocyclic building block in the synthesis of complex pharmaceutical agents.[1] Characterized by an electron-deficient pyridine ring conjugated with an acrylonitrile moiety, it serves as a versatile "Michael acceptor" in covalent drug design and a precursor for fused heterocycles such as naphthyridines.[1] This guide moves beyond basic definitions to analyze the discovery of efficient synthetic routes , the mechanistic underpinnings of its formation, and its strategic utility in modern drug development.[1]

Chemical Identity & Structural Logic[2][3]

Before addressing synthesis, one must understand the molecule's reactivity profile.[1] The electrophilic nature of the acrylonitrile double bond is enhanced by the electron-withdrawing pyridine ring at the 4-position.[1]

| Property | Specification |

| IUPAC Name | 3-(Pyridin-4-yl)prop-2-enenitrile |

| Common Name | 3-(4-Pyridyl)acrylonitrile |

| CAS Number | 1452-18-2 |

| Molecular Formula | C₈H₆N₂ |

| Molecular Weight | 130.15 g/mol |

| Isomerism | Exists as E (trans) and Z (cis) isomers; E-isomer is thermodynamically favored.[1] |

| Key Reactivity | Michael addition (C=C), Reduction (CN |

Synthetic Evolution: The "Discovery" of Scalable Routes[1]

The "discovery" of this molecule in a process chemistry context refers to the optimization of routes that avoid toxic reagents while maximizing stereoselectivity.[1] Two primary methodologies dominate the field.[1]

Method A: Knoevenagel Condensation (The Industry Standard)

The most robust route involves the condensation of isonicotinaldehyde (pyridine-4-carboxaldehyde) with acetonitrile or cyanoacetic acid .[1]

-

Mechanism: Base-catalyzed nucleophilic addition followed by dehydration.[1][2]

-

Advantage: High atom economy, uses inexpensive reagents, scalable.[3]

-

Challenge: Controlling polymerization of the acrylate product.

Method B: Heck Cross-Coupling (The Precision Route)

Palladium-catalyzed coupling of 4-bromopyridine or 4-iodopyridine with acrylonitrile .[1]

-

Mechanism: Oxidative addition, migratory insertion,

-hydride elimination. -

Advantage: High stereoselectivity for the E-isomer.[1]

-

Challenge: Expensive Pd catalysts, removal of residual heavy metals (crucial for pharma intermediates).

Comparative Analysis

| Feature | Knoevenagel Route | Heck Coupling Route |

| Starting Material | Isonicotinaldehyde | 4-Halopyridine |

| Reagent | Acetonitrile / Cyanoacetic acid | Acetonitrile |

| Catalyst | Base (Piperidine, NaOH) | Pd(OAc)₂, Ligands |

| Atom Economy | High | Moderate (Halide waste) |

| Cost | Low | High |

| Primary Use | Bulk Manufacturing | Late-stage functionalization |

Detailed Technical Protocol: Knoevenagel Condensation

This protocol is designed for reproducibility and safety, utilizing a modified Doebner condensation which often provides better yields than direct acetonitrile condensation due to the thermodynamic driving force of decarboxylation.[1]

Objective: Synthesis of E-3-(pyridin-4-yl)acrylonitrile.

Reagents

-

Reactant A: Isonicotinaldehyde (10.7 g, 100 mmol)

-

Reactant B: Cyanoacetic acid (9.35 g, 110 mmol)

-

Catalyst: Piperidine (0.5 mL)

-

Solvent: Pyridine (20 mL) or Ethanol (for greener alternative)

Step-by-Step Workflow

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Dissolution: Charge the flask with Isonicotinaldehyde and Cyanoacetic acid. Add the solvent (Pyridine/Ethanol).[1]

-

Catalysis: Add Piperidine dropwise.[1] Note: An exotherm may occur.

-

Reflux: Heat the mixture to reflux (approx. 100-115°C) for 4–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1). Look for the disappearance of the aldehyde spot.[1]

-

-

Workup:

-

Purification:

Validation Criteria:

-

Melting Point: 115–117°C (Literature range).[4]

-

1H NMR (DMSO-d6):

7.6 (d, 1H, =CH), 6.8 (d, 1H, =CH-CN), 8.6 (m, Pyridine-H). Coupling constant J > 15 Hz confirms E-isomer.

Mechanistic Visualization

Understanding the base-catalyzed mechanism is vital for troubleshooting low yields.[1] The following diagram illustrates the pathway from proton abstraction to elimination.

Figure 1: Mechanistic pathway of the Knoevenagel-Doebner condensation yielding the target acrylonitrile.[5]

Therapeutic & Industrial Utility

The "discovery" of this molecule's value lies in its downstream applications.[1] It is not merely an end-product but a pharmacophore scaffold .[1]

A. Covalent Kinase Inhibition (Michael Acceptors)

In modern oncology, covalent inhibitors target a specific cysteine residue on a protein. The this compound motif acts as a "warhead."[1]

-

Mechanism: The cysteine thiol attacks the

-carbon of the acrylonitrile (Michael addition), forming an irreversible covalent bond.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Selectivity: The pyridine ring positions the molecule within the ATP-binding pocket of kinases (e.g., EGFR, JAK3).[1]

B. Precursor to Naphthyridines

Cyclization of this compound derivatives yields 1,6-naphthyridines , a class of compounds exhibiting potent antibacterial and antifungal properties.[1]

C. Polymer Science

The vinyl group allows for polymerization.[1] Pyridine-containing polymers are used in:

References

-

Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley.[1][6]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5354568, 3-(4-Pyridyl)acrylonitrile.

-

Verma, P. K., et al. (2015). Pyridine-based drugs: A review on their synthesis and biological activity. Current Topics in Medicinal Chemistry.

Sources

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile | 4414-87-3 [chemicalbook.com]

- 5. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives [mdpi.com]

- 6. 2-(Pyridin-4-yl)acetonitrile | C7H6N2 | CID 4112085 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Reactivity of 3-(Pyridin-4-yl)acrylonitrile

Abstract: 3-(Pyridin-4-yl)acrylonitrile is a versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Its unique electronic structure, arising from the conjugation of a pyridine ring with an electron-deficient acrylonitrile moiety, imparts a rich and distinct reactivity profile. This guide provides an in-depth analysis of the molecule's core reactivity, focusing on the principal reaction pathways at its key functional sites. We will explore the nucleophilic and electrophilic behavior of the pyridine ring, the diverse reactions of the activated alkene, including Michael additions and cycloadditions, and transformations of the nitrile group. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers aiming to leverage the synthetic potential of this valuable compound.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of its electronic architecture. The molecule is comprised of three interconnected functionalities: a pyridine ring, an alkene double bond, and a nitrile group. The entire system is conjugated, allowing for delocalization of π-electrons across the molecule, which dictates its chemical behavior.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is sp² hybridized and possesses a lone pair of electrons in an orbital orthogonal to the aromatic π-system. This lone pair makes the nitrogen atom a basic and nucleophilic center. The ring itself is electron-deficient compared to benzene, a characteristic that is amplified by the electron-withdrawing vinylnitrile substituent at the C4 position.

-

Acrylonitrile Moiety: The powerful electron-withdrawing nature of the nitrile group (-C≡N) polarizes the adjacent carbon-carbon double bond. This polarization is further enhanced by conjugation with the pyridine ring. Resonance analysis reveals a significant electron deficiency at the β-carbon (the carbon atom further from the nitrile group), making it a prime target for nucleophilic attack. This classic electron-poor alkene system is known as a Michael acceptor.

The interplay of these features creates distinct "hotspots" for chemical reactions, which can be selectively targeted by appropriate choice of reagents and conditions.

Caption: Figure 1. Key reactivity sites of this compound.

Reactivity of the Pyridine Ring

The pyridine nitrogen atom is the most basic site in the molecule and readily participates in reactions with electrophiles.

N-Alkylation, N-Oxidation, and Protonation

The lone pair of electrons on the nitrogen atom makes it susceptible to attack by alkylating agents (e.g., methyl iodide) to form quaternary pyridinium salts. This modification significantly alters the electronic properties of the molecule, further increasing the electron-withdrawing capacity of the ring and enhancing the electrophilicity of the Michael acceptor. Similarly, reaction with oxidizing agents like m-CPBA can yield the corresponding N-oxide. Protonation with a strong acid will also occur at the nitrogen, a factor to consider in reaction design as it can modulate reactivity. The formation of copper complexes with pyridine is also a known reaction which can be used for purification.[1]

Aromatic Substitution Reactions

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene due to its electron-deficient nature. The presence of the deactivating vinylnitrile group at the 4-position further disfavors EAS. Conversely, the electron-deficient ring is more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring, though this is not a primary feature of the parent molecule.

Reactivity of the Acrylonitrile Moiety

The acrylonitrile portion of the molecule is the hub of its most versatile and widely exploited reactivity.

Michael (Conjugate) Addition

The most prominent reaction of this compound is the Michael addition, a 1,4-conjugate addition of a nucleophile to the electron-poor alkene.[2][3][4][5] This reaction is highly efficient for the formation of new carbon-carbon and carbon-heteroatom bonds.

The general mechanism proceeds via the attack of a nucleophile on the electrophilic β-carbon, generating a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final addition product. A wide variety of nucleophiles can be employed:

-

Soft Nucleophiles: Thiols, amines, and phosphines are excellent nucleophiles for this transformation.

-

Carbon Nucleophiles: Enolates, organocuprates, and stabilized carbanions (e.g., from malonates or phenylacetonitrile) readily add to the system.[3][5]

The choice of solvent and catalyst is critical. Protic solvents can stabilize the transition state, while a base is often required to generate the active nucleophile from its conjugate acid (e.g., deprotonating a thiol to a thiolate).

Caption: Figure 2. Generalized workflow for Michael Addition.

Cycloaddition Reactions

The activated double bond of this compound can participate in cycloaddition reactions. As a dienophile, it can react with dienes in [4+2] Diels-Alder reactions to form substituted cyclohexene derivatives.[6] It can also undergo [3+2] cycloadditions with 1,3-dipoles like azides or nitrones to construct five-membered heterocyclic rings.[7][8] These reactions provide powerful methods for rapidly increasing molecular complexity and accessing diverse scaffolds for drug discovery. The regioselectivity of these reactions is governed by the electronic and steric properties of both the acrylonitrile derivative and the reaction partner.[9]

Reduction and Oxidation

The alkene double bond can be readily reduced to a single bond via catalytic hydrogenation (e.g., using H₂/Pd-C), yielding 3-(pyridin-4-yl)propanenitrile. This reaction is useful for removing the reactive Michael acceptor functionality when desired. Oxidation of the alkene, for instance with epoxidizing agents like m-CPBA, would yield the corresponding epoxide, a versatile intermediate for further functionalization.

Reactivity of the Nitrile Group

The nitrile group itself is a valuable functional handle that can be transformed into other key functionalities.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed.[10][11][12][13] Partial hydrolysis yields the corresponding acrylamide derivative, while complete hydrolysis affords 3-(pyridin-4-yl)acrylic acid. The conditions for hydrolysis must be chosen carefully to avoid polymerization or other side reactions of the alkene.[11]

-

Reduction: The nitrile group can be reduced to a primary amine (-(CH₂)₂-NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more forcing conditions.[14][15] This provides a route to valuable diamine building blocks.

Summary of Reactivity

The table below summarizes the primary modes of reactivity for this compound, highlighting the versatility of this compound in organic synthesis.

| Reactive Site | Reaction Type | Typical Reagents/Conditions | Resulting Functional Group/Scaffold |

| Pyridine Nitrogen | N-Alkylation | Alkyl halides (e.g., CH₃I) | Quaternary Pyridinium Salt |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine-N-oxide | |

| β-Carbon (Alkene) | Michael Addition | Nucleophiles (thiols, amines, enolates) + Base | β-Substituted Propionitrile |

| Alkene C=C Bond | [4+2] Cycloaddition | Dienes (e.g., Butadiene) + Heat | Substituted Cyclohexene |

| [3+2] Cycloaddition | 1,3-Dipoles (e.g., Azides) | Five-membered Heterocycle (e.g., Triazole) | |

| Reduction | H₂, Pd/C | Alkane (C-C single bond) | |

| Nitrile Group | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid or Amide |

| Reduction | LiAlH₄ or H₂/Raney Ni | Primary Amine |

Exemplary Protocol: Michael Addition of Thiophenol

This protocol details a representative Michael addition reaction, providing a self-validating system for researchers.

Objective: To synthesize 3-phenylthio-3-(pyridin-4-yl)propanenitrile.

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Triethylamine (Et₃N) (0.1 eq)

-

Dichloromethane (DCM) (approx. 0.1 M solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in dichloromethane.

-

Reagent Addition: Add thiophenol (1.1 eq) to the solution, followed by the catalytic amount of triethylamine (0.1 eq). The triethylamine acts as a base to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion.

-